4-butyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
4-BUTYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C24H28O3 and a molecular weight of 364.47732 g/mol . This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the reaction of 4-butyl-2H-chromen-2-one with 2,3,5,6-tetramethylphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
4-BUTYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BUTYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-BUTYL-2H-CHROMEN-2-ONE: Lacks the tetramethylphenylmethoxy group.
7-HYDROXY-4-BUTYL-2H-CHROMEN-2-ONE: Contains a hydroxy group instead of the tetramethylphenylmethoxy group.
Uniqueness
4-BUTYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of the tetramethylphenylmethoxy group, which can significantly influence its chemical and biological properties compared to other chromen-2-one derivatives.
Properties
Molecular Formula |
C24H28O3 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-butyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C24H28O3/c1-6-7-8-19-12-24(25)27-23-13-20(9-10-21(19)23)26-14-22-17(4)15(2)11-16(3)18(22)5/h9-13H,6-8,14H2,1-5H3 |
InChI Key |
YLAFHRCKYGHFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C(=CC(=C3C)C)C)C |
Origin of Product |
United States |
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